molecular formula C9H18O B032974 Nonanal CAS No. 124-19-6

Nonanal

Cat. No. B032974
CAS RN: 124-19-6
M. Wt: 142.24 g/mol
InChI Key: GYHFUZHODSMOHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nonanal can be achieved through various chemical processes. For example, a study describes the synthesis of n-nonanal through a tandem isomerization–hydroformylation reaction of trans-4-octene using a homogeneous catalyst system consisting of Rh(acac)(CO)_2 and BIPHEPHOS. The process results in a high yield of n-nonanal with minimal production of branched C_9-aldehydes or saturated hydrocarbons (Behr, Obst, Schulte, & Schosser, 2003).

Molecular Structure Analysis

The molecular structure of nonanal can be analyzed using various computational chemistry techniques. Studies in molecular dynamics simulations, like MDAnalysis, offer insights into the structural and temporal analysis of molecular dynamics simulation trajectories, which can be applied to understanding the molecular structure of nonanal (Michaud-Agrawal, Denning, Woolf, & Beckstein, 2011).

Chemical Reactions and Properties

Nonanal undergoes various chemical reactions that influence its properties. For instance, the atmospheric chemistry of nonanal involves reactions with OH radicals, leading to the formation of organic nitrates or PAN compounds, making it an effective NOx sink in the atmosphere (Bowman, Barket, & Shepson, 2003). Additionally, the reaction of nonanal with myofibrillar proteins shows binding behavior important for its sensory properties in food science (Han, Shen, Zhao, & Sun, 2018).

Physical Properties Analysis

The physical properties of nonanal, such as surface area and molecular shape, can be computed using nonanalytical procedures. These properties are crucial in understanding its interaction with other molecules and its behavior in different environments (Meyer, 1986).

Chemical Properties Analysis

Nonanal's chemical properties, particularly its reactivity and interaction with other compounds, are significant in various applications. For example, its interaction with porcine myofibrillar proteins and its behavior in the presence of other chemicals, such as in photocatalysis, are essential for its application in the food and chemical industries (Vallavoju & Sivaguru, 2014).

Scientific Research Applications

1. Antidiarrhoeal Activity

Nonanal, identified as an active compound in the essential oil from Artemisia ludoviciana, has demonstrated significant antidiarrhoeal activity. Research by Zavala-Sánchez et al. (2002) investigated its effects on different types of induced diarrhoea in mice and found that nonanal notably inhibited diarrhoea induced by castor oil, magnesium sulfate, and arachidonic acid. This study highlights nonanal's potential in symptomatic relief of induced diarrhoea without causing constipation, as it did not affect normal defecation in mice (Zavala-Sánchez et al., 2002).

2. Bioanalysis Method Development

Although not directly related to nonanal, the advancements in bioanalysis methods, as discussed by Nikam et al. (2021), are relevant to the scientific study of compounds like nonanal. These methods, including high-throughput automated platforms, are crucial for precise measurement of chemical and biological drugs and their metabolites in biological samples. Such advancements in bioanalysis contribute to the improved understanding and application of compounds like nonanal in various fields, including pharmacokinetics and biomedical research (Nikam et al., 2021).

3. Solid Electrodes in Drug Analysis

Research into electroanalytical methods, as covered by Ozkan et al. (2015), although not directly mentioning nonanal, offers insights into the analysis of chemically important analytes. These methods are integral to the detection and sensing of compounds like nonanal, aiding in understanding their properties and applications in various scientific fields (Ozkan et al., 2015).

properties

IUPAC Name

nonanal
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InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3
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InChI Key

GYHFUZHODSMOHU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC=O
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Molecular Formula

C9H18O
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DSSTOX Substance ID

DTXSID9021639
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Molecular Weight

142.24 g/mol
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Physical Description

Nonanal is a clear brown liquid characterized by a rose-orange odor. Insoluble in water. Found in at least 20 essential oils, including rose and citrus oils and several species of pine oil., Liquid, Colorless liquid with a floral odor; Insoluble in water (96 mg/L at 25 deg C); [HSDB] Brown liquid; [CAMEO] Colorless liquid; [MSDSonline], colourless to yellow liquid/fruity odour
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Boiling Point

374 to 378 °F at 760 mmHg (NTP, 1992), 195 °C
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Flash Point

182 °F (NTP, 1992), 64 °C (147 °F) - closed cup
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), In water, 96 mg/L at 25 °C, Soluble in ethyl ether, chloroform, Soluble in three volumes 70% alcohol, in mineral oil; insoluble in glycerol, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1 ml in 3 ml of 70% alcohol (in ethanol)
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Density

0.8264 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.8264 g/cu cm at 22 °C, 0.820-0.830
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Vapor Pressure

0.37 [mmHg], 3.7X10-1 mm Hg at 25 °C /Extrapolated/
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Product Name

Nonanal

Color/Form

Colorless liquid

CAS RN

124-19-6, 75718-12-6
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Melting Point

145 °F (NTP, 1992), -19.3 °C
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Synthesis routes and methods I

Procedure details

Targets are complementary oligonulceotides labeled with fluorescent dye Cy3. Slides were hybridized with targets in hybridization buffer (2×SSC, 0.1% SDS and complementary target at 100 nM) at room temperature for 1 hr and washed in 2×SSC, 0.1% SDS for 5 min., 0.1×SSC, 0.1% SDS for 10 min., and finally in 0.1×SSC for 1 min. All washings were carried out at room temperature. Results show that the aldehyde slides prepared from photoactivatable silane gave much higher hybridization signal than non-aldehyde slides.
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Synthesis routes and methods II

Procedure details

1-Decene was supplied from a raw-material tank 4 using a high-pressure pump, and the raw material was preheated in an ozonization reaction vessel 3 at 20° C. The preheated raw material was then combined with the high-pressure carbon dioxide solution of ozone, and continuous ozonization proceeded in a stainless steel coil-shaped ozonization reaction section 1 having an inside diameter of 1 mm and a length of 26 cm and set to 20° C. The reaction mixture that exited from the ozonization vessel 3 was subsequently subjected to a continuous thermal decomposition reaction in a stainless steel coil-shaped decomposition reaction section 11 having an inside diameter of 1 mm and a length of 100 cm and set to 200° C. The residence time corresponding to the reaction time was 6 seconds in the ozonization reaction section and 24 seconds in the decomposition reaction section, making a total of 30 seconds. The product was passed via the pressure-regulating valve 30 and was dissolved in acetone placed in a gas-liquid separation device 40. Quantification of the acetone solution by FT-NMR using coumarin as an internal standard confirmed that 0.58 mmol of nonanoic acid and 0.63 mmol of nonanal were produced in 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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